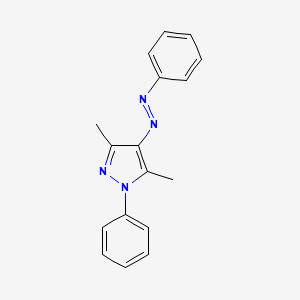

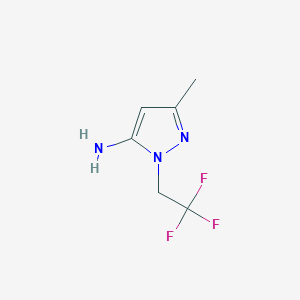

![molecular formula C18H17NO3 B2564801 1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione CAS No. 620931-92-2](/img/structure/B2564801.png)

1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EMID and has been found to have a range of interesting properties that make it useful for various applications.

Aplicaciones Científicas De Investigación

Crystal and Molecular Structure

The compound has been characterized using X-ray single-crystal diffraction, revealing its crystalline structure in the orthorhombic space group. The molecular structure is non-planar, with a dihedral angle between isoindoline and phenyl rings, and molecules are linked by intermolecular hydrogen bonds (Duru, Evecen, Tanak, & Ağar, 2018).

Reductive Elimination in Drug Delivery

Studies on regioisomeric derivatives of 1-methylindole-4,7-dione revealed that reductive elimination of leaving groups occurs from specific derivatives, indicating potential in bioreductively-activated drug delivery (Jaffar et al., 1999).

Reactions with Dialkylphosphorous Acids

Research showed that 2-methylindane-1,3-dione reacts with dialkylphosphorous acids, forming specific phosphonates and phosphates. This reaction pathway is complex, involving several steps and products (Arbuzov, Bogonostseva, Vinogradova, & Batyrshin, 1976).

Applications in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells. This demonstrates the potential of the compound in solar cell technology (Hu et al., 2015).

Synthesis and Antiviral Activity

Suzuki–Miyaura reactions of derivatives of this compound provided access to arylated methylisatins, showing potential antiviral activity against HIV (Hamdy et al., 2015).

Tetronic Acid Derivatives Synthesis

The compound's derivative was used in synthesizing a novel spiro-hydroxytetronimide, indicating its utility in organic synthesis (Amiet, Eastwood, & Rae, 1972).

Degradation by Marine Anaerobic Microorganisms

Studies on the degradation of indolic compounds, including derivatives of this compound, by marine anaerobic microorganisms highlighted its environmental impact and degradation pathways (Gu, Fan, & Shi, 2002).

Oxidation Studies

Research on the oxidation of 1-acylindoles, related to the compound, explored various oxidation products, contributing to the understanding of chemical reactions involving indole derivatives (Chien et al., 1984).

Propiedades

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]-7-methylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-22-15-10-5-4-8-13(15)11-19-16-12(2)7-6-9-14(16)17(20)18(19)21/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZZSGYRCFMEPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=C(C=CC=C3C(=O)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Ethoxyphenyl)methyl]-7-methylindole-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2564719.png)

![N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2564720.png)

![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)

![2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2564727.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)